5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID
Overview
Description
5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID is a complex organic compound that features a benzothiophene core, a piperazine ring, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through a series of reactions including nitration, chlorination, and cyclization. The piperazine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the piperazine derivative with a pentanoic acid derivative under appropriate conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The benzothiophene core can be oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chlorine atom could yield a variety of substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group, for example, can undergo bioreduction to form reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
5-{4-[(3-CHLORO-6-NITRO-1-BENZOTHIOPHEN-2-YL)CARBONYL]PIPERAZINO}-5-OXOPENTANOIC ACID: can be compared to other benzothiophene derivatives, such as:
Uniqueness
The presence of both a nitro group and a chlorine atom on the benzothiophene core makes this compound unique
Properties
IUPAC Name |
5-[4-(3-chloro-6-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-5-oxopentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S/c19-16-12-5-4-11(22(27)28)10-13(12)29-17(16)18(26)21-8-6-20(7-9-21)14(23)2-1-3-15(24)25/h4-5,10H,1-3,6-9H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYZVOWOAWNBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC(=O)O)C(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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